molecular formula C19H20F3N B12835943 N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine

N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine

Cat. No.: B12835943
M. Wt: 319.4 g/mol
InChI Key: ZWADQKBIAKHZFT-GIJQJNRQSA-N
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Description

N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine is an organic compound that features a complex structure with both phenyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The choice of reagents and catalysts is crucial to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-4-phenylbut-3-en-1-amine: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activities.

    N,N-dimethyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine: Similar structure but with different substituents, leading to variations in reactivity and applications.

Uniqueness

The presence of both phenyl and trifluoromethyl groups in N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine imparts unique chemical properties, such as increased lipophilicity and stability. These properties can enhance its performance in various applications, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C19H20F3N

Molecular Weight

319.4 g/mol

IUPAC Name

(E)-N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine

InChI

InChI=1S/C19H20F3N/c1-23(2)14-6-9-18(15-7-4-3-5-8-15)16-10-12-17(13-11-16)19(20,21)22/h3-5,7-13H,6,14H2,1-2H3/b18-9+

InChI Key

ZWADQKBIAKHZFT-GIJQJNRQSA-N

Isomeric SMILES

CN(C)CC/C=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CN(C)CCC=C(C1=CC=CC=C1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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